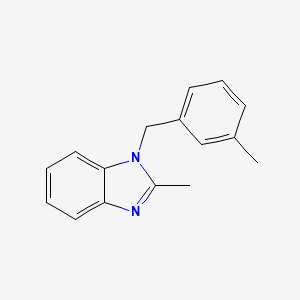![molecular formula C17H20N4O2S B5718385 N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5718385.png)
N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a potent inhibitor of mitochondrial complex I, which makes it useful in studies related to Parkinson's disease and other neurodegenerative disorders.
作用机制
N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide inhibits mitochondrial complex I, which is involved in the production of ATP in the cell. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can damage cells and contribute to neurodegeneration. N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide is converted to MPP+ in the brain, which is taken up by dopaminergic neurons and causes selective damage to these cells.
Biochemical and Physiological Effects:
N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide has been shown to cause a range of biochemical and physiological effects in animal models, including decreased ATP production, increased ROS production, and selective damage to dopaminergic neurons in the substantia nigra. N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide has also been shown to induce oxidative stress and inflammation, which can contribute to neurodegeneration.
实验室实验的优点和局限性
One advantage of using N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide in lab experiments is that it induces Parkinson's-like symptoms in animal models, which makes it a valuable tool for studying the mechanisms of the disorder. However, N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide has several limitations, including its toxicity and the fact that it only induces a subset of Parkinson's-like symptoms. Additionally, N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide is not a perfect model for Parkinson's disease, as the disorder is multifactorial and involves a complex interplay of genetic and environmental factors.
未来方向
There are several future directions for research related to N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide, including the development of new treatments for Parkinson's disease based on the mechanisms of action of the compound. Additionally, researchers are exploring the potential use of N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide as a tool for studying other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Finally, there is ongoing research into the development of new synthesis methods for N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide and related compounds, which could lead to more efficient and cost-effective production methods.
合成方法
N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide can be synthesized using a variety of methods, including the reaction of 2-chloro-4-nitroaniline with 4-methylpiperazine, followed by reduction with sodium dithionite and subsequent reaction with furfuryl isothiocyanate. Other synthesis methods include the reaction of 4-methylpiperazine with 2-chloro-4-nitrophenyl isothiocyanate, followed by reaction with furfurylamine.
科学研究应用
N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide has been widely used in scientific research for its ability to induce Parkinson's-like symptoms in animal models. N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide is converted to MPP+ in the brain, which is a potent neurotoxin that selectively damages dopaminergic neurons in the substantia nigra. This makes N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide a valuable tool for studying the mechanisms of Parkinson's disease and developing new treatments for the disorder.
属性
IUPAC Name |
N-[[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-20-8-10-21(11-9-20)14-6-3-2-5-13(14)18-17(24)19-16(22)15-7-4-12-23-15/h2-7,12H,8-11H2,1H3,(H2,18,19,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZVJKKBFXUODP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}furan-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5718320.png)


![N-{3-[methyl(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B5718344.png)
![3,4-dimethoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5718349.png)

![2-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5718354.png)


![4-chloro-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B5718381.png)

![2-anilino-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5718401.png)
![ethyl 4-[(2-biphenylylcarbonyl)amino]benzoate](/img/structure/B5718406.png)